2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with the molecular formula C22H20N2O2. It is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves the N-acylation and hydrolysis of 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride. The N-acylation reaction is carried out under the action of silver salts, which helps in achieving high yield and purity . The reaction conditions are mild, making the process easy and safe for operation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of accessible raw materials and mild reaction conditions helps in reducing the cost and complexity of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide can be compared with other similar compounds, such as:
2-methyl-4-(2-methylbenzamido)benzoic acid: This compound is used as an intermediate in the synthesis of medicines and dyes.
N-substituted benzamides: These compounds are known for their anticancer and antiemetic activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers.
Properties
Molecular Formula |
C24H19NO3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C24H19NO3/c1-15-11-13-17(14-12-15)22(26)23-21(19-9-5-6-10-20(19)28-23)25-24(27)18-8-4-3-7-16(18)2/h3-14H,1-2H3,(H,25,27) |
InChI Key |
CDYPTNQZXCPVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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